Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate
Description
Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate is a chromene-based compound characterized by an ethyl ester group at position 2, an amino group at position 6, and a ketone group at position 3. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
ethyl 6-amino-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTYSJKKDXUYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Three-Component Reaction: One common method involves a three-component reaction using salicylaldehyde, malononitrile, and ethyl acetoacetate in the presence of a catalyst such as piperidine.
Cyclization Reaction: Another method involves the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl cyanoacetate in the presence of ammonium acetate.
Industrial Production Methods: Industrial production methods for ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various alkyl or acyl groups at the amino position.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate is used as a building block in the synthesis of various heterocyclic compounds.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase, making it a candidate for the treatment of neurodegenerative diseases.
Medicine:
Anticancer Activity: Research has shown that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines.
Industry:
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The chromene core plays a crucial role in stabilizing the interaction through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological and physicochemical properties of chromene derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate with structurally related compounds:
Key Findings
In CXL017, the ethoxy-oxoethyl group at position 4 enhances anticancer activity by interacting with topoisomerase enzymes .
Amino Group Position: The amino group at position 6 in the target compound may facilitate hydrogen bonding with biological targets, similar to amino-substituted chromenes in antimicrobial studies .
Substituent Complexity :
- Halogen (e.g., fluorine in ) and methoxy groups in analogues improve bioactivity by modulating electronic effects and steric interactions. The target compound’s simpler structure may offer a versatile scaffold for targeted modifications.
Structural Characterization :
- Crystallographic tools like SHELXL and OLEX2 (used in ) highlight the importance of substituent positioning in crystal packing and stability. For example, halogenated derivatives show distinct intermolecular interactions due to bulky substituents .
Biological Activity
Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a chromene core, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:
This compound is characterized by the presence of an amino group and a carboxylate moiety, which contribute to its biological activity.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer effects against various cancer cell lines, suggesting its potential as an anti-cancer agent .
Anticancer Properties
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in:
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
- HCT116 (Colorectal Cancer)
In vitro studies indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
Antimicrobial and Other Activities
The compound also displays antimicrobial properties, contributing to its potential use in treating infections. Additionally, studies have demonstrated its efficacy in other areas:
- Anticonvulsant Activity : The chromene scaffold has been linked to anticonvulsant effects .
- Antidiabetic Properties : Some derivatives show promise in managing diabetes .
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects against MDA-MB-231, A549, and MIA PaCa-2 cell lines. Results indicated that the compound exhibited significant cytotoxicity comparable to established chemotherapeutics like etoposide and camptothecin .
- Molecular Docking Studies : Docking analyses have shown that the compound binds effectively to the active sites of target proteins involved in cancer progression, supporting its role as a potential therapeutic agent .
- Structure-Activity Relationship (SAR) : Research on analogues of this compound revealed that modifications at the 6-position can enhance binding affinity to antiapoptotic proteins, thereby increasing cytotoxicity against resistant cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
